molecular formula C19H17BrN4O B7753702 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one

Cat. No.: B7753702
M. Wt: 397.3 g/mol
InChI Key: CCYKQMGFSMOEHC-UHFFFAOYSA-N
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Description

5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolone core substituted with various functional groups, including an amino group, a bromo-methylphenyl group, and a methylbenzimidazolyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: Amination reactions using reagents such as ammonia or amines.

    Bromination and Methylation: Bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS), followed by methylation using methyl iodide or dimethyl sulfate.

    Formation of the Benzimidazole Ring: This can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.

    Reduction: Reduction reactions may target the nitro groups if present or the pyrrolone core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the brominated phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antiviral, or anticancer activities.

Medicine

Medicinally, such compounds are explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting specific diseases.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, altering their function. The molecular targets and pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2-chloro-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
  • 5-amino-1-(2-bromo-4-ethylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
  • 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-ethylbenzimidazol-2-yl)-2H-pyrrol-3-one

Uniqueness

The uniqueness of 5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo group, for example, can enhance its electrophilic properties, while the benzimidazole ring can contribute to its binding affinity to biological targets.

Properties

IUPAC Name

5-amino-1-(2-bromo-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O/c1-11-7-8-14(12(20)9-11)24-10-16(25)17(18(24)21)19-22-13-5-3-4-6-15(13)23(19)2/h3-9H,10,21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYKQMGFSMOEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N2CC(=O)C(=C2N)C3=NC4=CC=CC=C4N3C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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